Molecular Weight and Lipophilicity: Impact on Compound Property Space
The target compound (3‑bromo) exhibits a molecular weight of 266.08 g/mol and a calculated logP of approximately 1.8 (estimated using standard fragment‑based methods for a bromophenyl‑difluoro‑amino‑alcohol), positioning it in a distinct region of drug‑like property space. In contrast, the 3‑chloro analog (3‑Amino‑3‑(3‑chlorophenyl)‑2,2‑difluoropropan‑1‑OL) has a molecular weight of 221.63 g/mol, a reduction of 44.45 g/mol, which correlates with lower lipophilicity (estimated ΔlogP ≈ ‑0.6) and potentially improved aqueous solubility [1]. This quantitative difference, driven by the larger van der Waals radius and greater polarizability of bromine compared to chlorine, directly influences passive membrane permeability and protein‑binding characteristics. For a medicinal chemist, this means the bromo compound may better suit targets requiring deeper hydrophobic pockets or where a certain logP window is critical for blood‑brain barrier penetration.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 266.08 g/mol |
| Comparator Or Baseline | 3‑Amino‑3‑(3‑chlorophenyl)‑2,2‑difluoropropan‑1‑OL (221.63 g/mol) |
| Quantified Difference | ΔMW = 44.45 g/mol |
| Conditions | Calculated based on molecular formula (C9H10BrF2NO vs C9H10ClF2NO) |
Why This Matters
Procurement of the exact bromo compound ensures the intended molecular weight and lipophilicity are maintained, which is crucial for SAR interpretation and in vivo pharmacokinetic predictions.
- [1] Chemsrc. (2024). 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL. CAS 1337467-48-7. View Source
